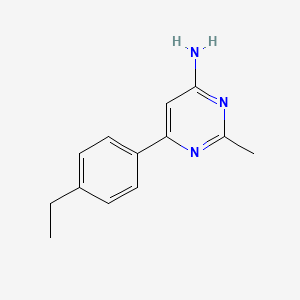
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
Vue d'ensemble
Description
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (BCO) is an organic compound that has been studied for its potential applications in the field of scientific research. BCO is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. It is a colorless solid and has been used in various synthetic organic chemistry reactions. BCO has been used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthetic Utility
Synthesis of Extended Oxazoles
"5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" derivatives serve as reactive scaffolds for synthetic elaboration, especially in the substitution reactions to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. These compounds offer a versatile platform for the development of complex molecules due to their reactivity and functional group tolerance Patil & Luzzio, 2016.
Regioselective Direct Halogenation
A straightforward method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrates high regioselectivity and moderate to good yields, highlighting the efficiency of using N-bromosuccinimide and N-chloro succinimide in halogenation reactions Yamane et al., 2004.
Biological Activity
Antibacterial and Antimicrobial Agents
Novel derivatives of "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole" have been evaluated for their antibacterial activity, demonstrating potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacterial strains Plech et al., 2011.
Material Science
Optoelectronic Properties
New bicyclic oxazolidine compounds, derivable from "5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole", have been synthesized and their optoelectronic properties investigated using density functional theory, demonstrating potential applications in material science and electronic devices Abbas et al., 2018.
Propriétés
IUPAC Name |
5-(bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAGDWTSZKLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)
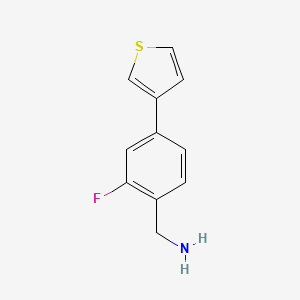
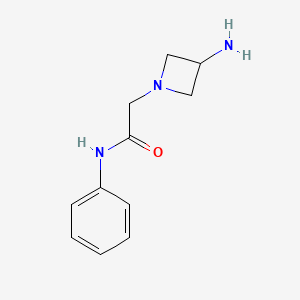
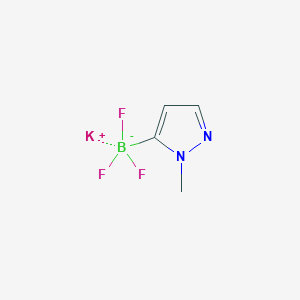
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
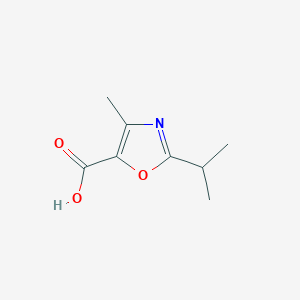
![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)

